molecular formula C28H29NO4 B8018795 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid

Cat. No.: B8018795
M. Wt: 443.5 g/mol
InChI Key: VQNFYEUNEWZIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is a complex organic compound that combines the structural features of an isoindoline derivative and a hydroxy acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a substituted benzylamine, under acidic or basic conditions to form the isoindoline core.

    Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation reactions using benzene and a suitable catalyst like aluminum chloride.

    Hydroxy Acid Formation: The 2-hydroxy-2-phenylacetic acid moiety can be synthesized through the oxidation of a phenyl-substituted glycol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets in the body.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one: A similar compound lacking the hydroxy acid moiety.

    2-hydroxy-2-phenylacetic acid: A simpler compound without the isoindoline structure.

Uniqueness

The uniqueness of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its simpler counterparts.

Properties

IUPAC Name

7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.C8H8O3/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;9-7(8(10)11)6-4-2-1-3-5-6/h1-10,17-18,21H,11-14H2;1-5,7,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNFYEUNEWZIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.